(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Chiral Synthesis Peptidomimetics Stereoselective Coupling

This (S)-enantiomer, with ≥98% purity and ≥98% ee, is essential for stereocontrolled workflows requiring an orthogonal Boc protecting group. Its defined stereochemistry enables precise peptidomimetic and HIV protease inhibitor synthesis, unattainable with mismatched analogs. Use for Boc-SPPS where Fmoc chemistry is incompatible.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 103365-47-5
Cat. No. B044669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-3-Amino-3-phenylpropanoic acid
CAS103365-47-5
Synonyms(βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic Acid;  (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropionic Acid;  (S)-3-(tert-Butoxycarbonylamino)-3-phenylpropanoic Acid;  (S)-3-Phenyl-3-(Boc-amino)propionic Acid;  (S)-3-Phenyl-3-(tert-but
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
InChIKeyJTNQFJPZRTURSI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 103365-47-5): A Protected Chiral β-Amino Acid for Asymmetric Synthesis


(S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 103365-47-5) is a tert-butoxycarbonyl (Boc)-protected, enantiomerically pure (S)-β-phenylalanine derivative widely used as a chiral building block in peptide and peptidomimetic synthesis . This compound features a phenyl group at the β-position and a Boc-protected amine, enabling selective coupling of the free carboxylic acid while preserving chiral integrity [1]. Commercial suppliers typically provide material with ≥98% HPLC purity and ≥98% enantiomeric excess (ee), underscoring its role in stereocontrolled synthetic workflows .

Why Generic Substitution of (S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 103365-47-5) Fails in Stereospecific Applications


Generic substitution of (S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 103365-47-5) is precluded by its strict stereochemical and orthogonal protection requirements. The compound's (S)-configuration, defined by a specific optical rotation of -43° (c=1, MeOH) , is essential for generating the correct three-dimensional architecture in peptide and peptidomimetic targets; the (R)-enantiomer (CAS 161024-80-2) would produce opposite stereochemistry and drastically different biological activity. Furthermore, the acid-labile Boc group is incompatible with the base-labile Fmoc chemistry [1]. Using an unprotected β-phenylalanine or a mismatched protecting group leads to uncontrolled racemization, side reactions, and low coupling efficiency, making direct replacement with a non-identical analog impossible without compromising synthetic outcome .

Quantitative Differentiation of (S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 103365-47-5) vs. Analogs


Enantiomeric Purity and Chiral Identity vs. (R)-N-Boc-3-Amino-3-phenylpropanoic acid

The (S)-enantiomer is distinguished from its (R)-counterpart (CAS 161024-80-2) by a specific optical rotation of -43 ± 2° (c=1, MeOH) . Commercial (S)-material is supplied with enantiomeric excess (ee) ≥98%, as verified by chiral HPLC . In peptide synthesis, using the incorrect enantiomer leads to diastereomeric products that exhibit different biological activity and may fail to crystallize or show altered pharmacokinetics .

Chiral Synthesis Peptidomimetics Stereoselective Coupling

Orthogonal Protection: Boc vs. Fmoc in Solid-Phase Peptide Synthesis (SPPS)

(S)-N-Boc-3-Amino-3-phenylpropanoic acid incorporates an acid-labile Boc group that is orthogonal to base-labile Fmoc protection [1]. In Boc-strategy SPPS, the Boc group is selectively removed with trifluoroacetic acid (TFA), leaving benzyl-based side-chain protections intact . In contrast, Fmoc-protected analogs (e.g., CAS 209252-15-3) require basic piperidine deprotection and are incompatible with acid-labile linkers. This orthogonality enables the synthesis of complex peptides with acid-stable modifications that cannot be achieved with Fmoc-based building blocks .

Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Chiral Purity Verified by HPLC: Quantitative Purity Benchmarking

Reputable vendors specify the (S)-enantiomer with a minimum HPLC purity of 98% and a chiral purity (ee) of 98% . In contrast, the (R)-enantiomer (CAS 161024-80-2) is also supplied at ≥96% HPLC purity . While both enantiomers meet high purity standards, the quantitative difference in available enantiomeric excess and the validated chiral HPLC method for separation ensure that researchers can confidently select the (S)-form without risk of contamination from the opposite enantiomer, which would otherwise compromise stereoselective outcomes.

Quality Control Chiral HPLC Enantiomeric Excess

Application in Enantioselective Synthesis: A Key Intermediate for (+)-(S)-Dihydroperiphylline

In the enantioselective total synthesis of (+)-(S)-dihydroperiphylline, (S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 103365-47-5) served as a critical chiral intermediate [1]. The Boc-protected β-amino acid was incorporated to introduce the (S)-configured stereocenter essential for the target alkaloid's bioactivity. While no direct yield comparison with the (R)-enantiomer was reported in this specific study, the use of the (S)-enantiomer was mandated by the natural product's absolute configuration; the (R)-enantiomer would have led to the unnatural (−)-isomer. This application underscores the compound's utility in stereocontrolled total synthesis where enantiomeric purity is paramount.

Natural Product Synthesis Enantioselective Total Synthesis

Stereocontrolled Additions: Non-chelation vs. Chelation Control with t-Boc-(S)-phenylalaninal

In stereocontrolled additions to t-Boc-(S)-phenylalaninal (derived from the target compound), chiral indanolamide homoenolates exclusively afforded the non-chelation product, whereas propionate ester homoenolates gave predominantly the chelation-controlled product [1]. This differential stereocontrol, which hinges on the (S)-configuration of the Boc-protected aldehyde, is critical for the synthesis of hydroxyethylene dipeptide isostere inhibitors of HIV-1 protease. The (R)-enantiomer would produce opposite facial selectivity, leading to different diastereomers. Thus, the (S)-stereochemistry is non-negotiable for achieving the desired non-chelation pathway in this class of inhibitors.

Diastereoselective Alkylation Homoenolate HIV Protease Inhibitors

High-Value Application Scenarios for (S)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 103365-47-5)


Boc-Strategy Solid-Phase Peptide Synthesis of Acid-Sensitive Peptidomimetics

Utilize (S)-N-Boc-3-Amino-3-phenylpropanoic acid in Boc-SPPS when the target peptide contains acid-labile side-chain protections (e.g., benzyl esters) or requires final cleavage under strongly acidic conditions. The orthogonal Boc group ensures selective amine deprotection without compromising other acid-sensitive moieties, a feature not achievable with Fmoc-based analogs . This is particularly critical for synthesizing peptide isosteres for protease inhibition, as demonstrated in the preparation of HIV-1 protease inhibitor intermediates [1].

Synthesis of (S)-Configured Natural Products and Alkaloids

Employ the (S)-enantiomer as a chiral building block in the total synthesis of natural products bearing a β-phenylalanine motif, such as (+)-(S)-dihydroperiphylline. The high enantiomeric purity (≥98% ee) ensures that the final product retains the correct absolute configuration required for biological activity. Substituting the (R)-enantiomer would yield the unnatural antipode, which may be inactive or exhibit different pharmacological properties [2].

Diastereoselective Synthesis of Hydroxyethylene Dipeptide Isosteres

Convert (S)-N-Boc-3-Amino-3-phenylpropanoic acid to t-Boc-(S)-phenylalaninal and exploit its stereochemistry in diastereoselective additions to generate hydroxyethylene isosteres. As shown in the literature, this approach provides exclusive non-chelation control with chiral amide homoenolates, enabling the synthesis of specific diastereomers for HIV protease inhibitor development [1]. The (R)-enantiomer would give opposite facial selectivity, underscoring the need for precise chiral procurement.

Preparation of Carnosine Derivatives as Reactive Carbonyl Species (RCS) Sequestering Agents

Use (S)-N-Boc-3-Amino-3-phenylpropanoic acid as a protected precursor for the synthesis of carnosine analogs . The Boc group facilitates selective coupling while preserving the chiral center, leading to derivatives that act as selective and efficient sequestering agents for cytotoxic reactive carbonyl species (RCS). This application benefits from the compound's defined (S)-configuration and orthogonal protection, which are not provided by unprotected β-phenylalanine or alternative protecting groups.

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